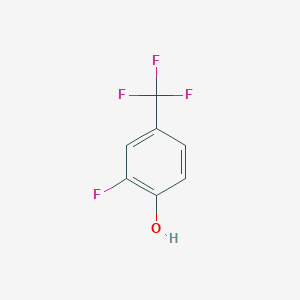

2-Fluoro-4-(trifluoromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUIJSDNBZVSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335029 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77227-78-2 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenol

CAS Number: 77227-78-2

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)phenol, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis approach, and discusses its potential applications, particularly within the pharmaceutical industry.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₄F₄O, is a substituted phenol containing both a fluorine atom and a trifluoromethyl group attached to the benzene ring.[1] These substitutions significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77227-78-2 | [1] |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Boiling Point | 164.7 °C (Predicted) | - |

| Density | 1.434 g/cm³ (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to its molecular weight.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-F stretching of the trifluoromethyl group, and C-F stretching of the aromatic fluorine, as well as aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is a key technique for characterizing this compound, and it is expected to show signals for the single fluorine atom and the trifluoromethyl group, with their characteristic chemical shifts and couplings.

-

Synthesis and Experimental Protocols

General Synthetic Workflow:

The synthesis would likely start from 2-Fluoro-4-(trifluoromethyl)aniline. The aniline is first converted to a diazonium salt using a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. The resulting diazonium salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the desired this compound.

References

Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 2-Fluoro-4-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data, to support research and development efforts.

Overview of Synthesis Pathway

The principal and most direct method for the synthesis of this compound involves the diazotization of 3-fluoro-4-aminobenzotrifluoride, followed by hydrolysis of the resulting diazonium salt. This two-step process is a well-established and reliable method for the introduction of a hydroxyl group onto an aromatic ring.

An alternative theoretical pathway involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor, such as 3,4-difluorobenzotrifluoride. However, the diazotization route is more commonly cited and is the focus of this guide.

Detailed Synthesis Pathway: Diazotization of 3-Fluoro-4-aminobenzotrifluoride

The synthesis of this compound is achieved through a two-step process starting from the commercially available 3-fluoro-4-aminobenzotrifluoride.

Step 1: Diazotization of 3-Fluoro-4-aminobenzotrifluoride

In this step, the primary aromatic amine, 3-fluoro-4-aminobenzotrifluoride, is converted into a diazonium salt using nitrous acid (HNO₂). The nitrous acid is typically generated in situ from the reaction of sodium nitrite with a strong mineral acid, such as sulfuric acid. The reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

The resulting diazonium salt is then hydrolyzed to the corresponding phenol. This is achieved by heating the aqueous solution of the diazonium salt. The nitrogen gas is liberated, and the hydroxyl group replaces the diazonium group on the aromatic ring, yielding this compound.

Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via the diazotization of 3-fluoro-4-aminobenzotrifluoride.

Materials:

-

3-Fluoro-4-aminobenzotrifluoride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a reaction vessel equipped with a stirrer and a thermometer, carefully add 3-fluoro-4-aminobenzotrifluoride to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice bath.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature must be strictly maintained between 0-5 °C during the addition to prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Hydrolysis of the Diazonium Salt:

-

Slowly and carefully heat the diazonium salt solution. The evolution of nitrogen gas will be observed. The temperature is gradually raised to facilitate the hydrolysis.

-

Once the gas evolution ceases, the reaction mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

The cooled reaction mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and then with a saturated brine solution.

-

The organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or chromatography to obtain the final product of high purity.

-

Quantitative Data

| Parameter | Value |

| Starting Material | 3-Fluoro-4-aminobenzotrifluoride |

| Key Reagents | Sodium Nitrite, Sulfuric Acid |

| Reaction Type | Diazotization followed by Hydrolysis |

| Typical Yield | 75-85% |

| Purity (after purification) | >99% |

| Reaction Temperature | Diazotization: 0-5 °C; Hydrolysis: Elevated Temperature |

| Reaction Time | Diazotization: ~1 hour; Hydrolysis: 1-2 hours |

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the preparation of this compound.

Caption: Chemical synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Molecular Properties of 2-Fluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique electronic properties, influencing its reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of the core molecular properties of this compound, including its physicochemical characteristics, synthesis, and potential biological relevance, presented in a format tailored for research and development professionals.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound (CAS Number: 77227-78-2) are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₇H₄F₄O | [1][2] |

| Molecular Weight | 180.1 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 77227-78-2 | [1][2] |

| Physical Form | Liquid | [2] |

| Boiling Point (Predicted) | 164.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [1] |

| InChI Key | WEUIJSDNBZVSNY-UHFFFAOYSA-N | [2] |

Synthesis and Purification

A common synthetic route to substituted phenols involves the diazotization of the corresponding aniline derivative, followed by hydrolysis. While a specific, detailed protocol for the synthesis of this compound was not found in the available literature, a general methodology can be inferred from the synthesis of similar compounds, such as 4-fluoro-3-trifluoromethylphenol.

A plausible synthetic pathway for this compound would start from 2-fluoro-4-(trifluoromethyl)aniline. The general steps are outlined below.

Experimental Workflow: Synthesis of this compound

Detailed Methodologies

1. Diazotization of 2-Fluoro-4-(trifluoromethyl)aniline:

-

Reactants: 2-Fluoro-4-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

-

Procedure: 2-Fluoro-4-(trifluoromethyl)aniline is dissolved in an aqueous solution of sulfuric acid and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

2. Hydrolysis of the Diazonium Salt:

-

Procedure: The cold diazonium salt solution is slowly added to a hot aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding the crude phenol product.

3. Purification:

-

Extraction: The crude product is typically extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Washing: The organic layer is washed with water and brine to remove impurities.

-

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Chromatography: The resulting crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Characteristics |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180.1. Fragmentation patterns will likely involve the loss of HF, CO, and cleavage of the trifluoromethyl group. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-F stretching bands for the trifluoromethyl group will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents. A broad singlet for the phenolic -OH proton. - ¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts affected by the electronegative substituents. - ¹⁹F NMR: A singlet for the -CF₃ group and another signal for the fluorine atom on the aromatic ring, showing coupling with adjacent protons. |

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest potential biological activities that are of interest to drug development professionals.

Potential Biological Relevance

The presence of a trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, which are desirable properties for drug candidates[3]. Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.

Logical Relationship: From Structure to Potential Biological Effect

Potential Signaling Pathway Modulation

Phenolic compounds have been shown to modulate various signaling pathways. For instance, some phenols can influence pathways related to inflammation and cell proliferation. However, without specific experimental data for this compound, any discussion of its effects on signaling pathways remains speculative. Further research, including in vitro screening and cell-based assays, is necessary to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a molecule with significant potential for applications in various fields of chemical and biological research. This guide has summarized the available information on its molecular properties, provided a plausible synthetic route, and outlined key analytical characterization techniques. While there is a clear need for more extensive experimental data, particularly concerning its biological activity and specific signaling pathway interactions, the structural features of this compound make it a compelling candidate for further investigation by researchers and drug development professionals.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-Fluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of 2-Fluoro-4-(trifluoromethyl)phenol. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a fluorinated aromatic compound with potential applications in the development of pharmaceuticals and other specialty chemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Accurate elucidation of its chemical structure is paramount for its effective use and for regulatory purposes.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties for this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 77227-78-2 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Appearance | Liquid |

| InChI | 1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |

| InChIKey | WEUIJSDNBZVSNY-UHFFFAOYSA-N |

| SMILES | Oc1c(F)cc(C(F)(F)F)cc1 |

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below is a summary of available and predicted spectral data.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available from the NIST Mass Spectrometry Data Center.[1]

Table 2: Key Mass Spectrometry Data

| Feature | Observation | Interpretation |

| Molecular Ion (M⁺) | m/z 180 | Confirms the molecular weight of the compound. |

| Major Fragments | Analysis of the fragmentation pattern can reveal the loss of functional groups, aiding in structural confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group.

Table 3: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.2-7.4 | dd | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F-2) ≈ 3-5 Hz |

| H-5 | ~7.0-7.2 | ddd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, H-3) ≈ 2-3 Hz, J(H-5, F-4(CF3)) ≈ 1-2 Hz |

| H-6 | ~6.8-7.0 | d | J(H-6, H-5) ≈ 8-9 Hz |

| OH | Variable | br s | - |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms. The chemical shifts will be significantly affected by the attached functional groups, and the carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | ~150-155 | d |

| C-2 (C-F) | ~145-150 | d (large ¹JCF) |

| C-3 | ~115-120 | d |

| C-4 (C-CF₃) | ~125-130 | q (large ¹JCF) |

| C-5 | ~110-115 | d |

| C-6 | ~120-125 | s |

| -CF₃ | ~120-125 | q (very large ¹JCF) |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is available from the NIST WebBook.[1] Key absorption bands are expected for the O-H, C-H, C=C, C-F, and C-O functional groups.

Table 5: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3600 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-F stretch (trifluoromethyl) | 1350 - 1100 | Strong |

| C-F stretch (aromatic) | 1250 - 1000 | Strong |

| C-O stretch (phenol) | 1260 - 1180 | Strong |

Experimental Protocols

Proposed Synthesis: Directed Ortho-Lithiation

A potential synthetic route to this compound involves the directed ortho-lithiation of a protected 4-(trifluoromethyl)phenol, followed by electrophilic fluorination. This method offers regioselective introduction of the fluorine atom at the C-2 position.[2]

Experimental Workflow:

Caption: Proposed synthesis workflow for this compound.

Detailed Protocol:

-

Protection of the Hydroxyl Group: 4-(Trifluoromethyl)phenol is protected, for example, as its tetrahydropyranyl (THP) ether, to prevent reaction of the acidic proton with the lithiating agent.

-

Directed Ortho-Lithiation: The protected phenol is treated with a strong base such as n-butyllithium or sec-butyllithium at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). The protecting group directs the lithiation to the ortho position (C-2).

-

Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is added to the reaction mixture to introduce the fluorine atom at the C-2 position.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.

Analytical Characterization Workflow

Caption: Analytical workflow for structure elucidation and purity assessment.

Structure-Spectroscopy Relationships

The chemical structure of this compound directly dictates its spectroscopic signatures. The following diagram illustrates these relationships.

Caption: Relationship between chemical structure and spectroscopic data.

Safety and Handling

Trifluoromethyl- and fluoro-substituted phenols should be handled with care, following standard laboratory safety procedures. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

This guide provides a foundational understanding of the chemical structure elucidation of this compound. For further in-depth analysis, it is recommended to consult specialized literature and perform experimental verification.

References

Spectroscopic Profile of 2-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Fluoro-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes data from closely related compounds and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its structural analogs and fundamental spectroscopic theories.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ 7.0 - 7.5 | m | 3H | Aromatic protons | J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 2-10 Hz |

| ~ 5.0 - 6.0 | br s | 1H | Phenolic -OH | - |

Note: The chemical shift of the phenolic proton is highly dependent on solvent and concentration. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (J, Hz) |

| ~ 150 - 155 | C-OH | d, ¹J(C,F) ≈ 240-250 |

| ~ 145 - 150 | C-F | d, ¹J(C,F) ≈ 240-250 |

| ~ 120 - 130 | Aromatic CH | d, J(C,F) ≈ 5-25 |

| ~ 115 - 125 | Aromatic CH | d, J(C,F) ≈ 5-25 |

| ~ 123 (quartet) | -CF₃ | q, ¹J(C,F) ≈ 270-280 |

Note: The carbon attached to the fluorine atom and the trifluoromethyl group will show large one-bond coupling constants. Other aromatic carbons will exhibit smaller couplings.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

| ~ -130 to -140 | m | Ar-F |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The aromatic fluorine will show coupling to adjacent protons.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M-F]⁺ |

| 151 | Moderate | [M-CHO]⁺ |

| 111 | Moderate | [M-CF₃]⁺ |

Note: The NIST WebBook provides an electron ionization mass spectrum for this compound which can be referenced for the fragmentation pattern.

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1350 - 1100 | Very Strong | C-F stretch (CF₃) |

| 1260 - 1180 | Strong | C-O stretch |

| 1200 - 1000 | Strong | C-F stretch (Aromatic) |

Note: The characteristic strong absorptions of the C-F bonds in the trifluoromethyl group are a key feature of the IR spectrum. The broadness of the O-H stretch is indicative of hydrogen bonding.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire the spectrum using a standard one-pulse sequence, often without proton decoupling to observe H-F couplings.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull (e.g., in Nujol) if it is a solid. Attenuated Total Reflectance (ATR) is also a common technique that requires minimal sample preparation.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the interferogram by scanning the sample with a broad range of infrared frequencies.

-

Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum (transmittance or absorbance vs. wavenumber).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Caption: General workflow for obtaining and interpreting spectroscopic data.

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Fluoro-4-(trifluoromethyl)phenol. The information presented herein is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Core Concepts: Electronic Effects and Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the trifluoromethyl (-CF3) group. Both the fluorine and the trifluoromethyl groups are strongly electron-withdrawing. This has a significant impact on the acidity of the phenolic proton and the reactivity of the aromatic ring.

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) and a moderate resonance effect (-M). The fluorine atom also exhibits a strong -I effect and a weaker, opposing +M (resonance) effect. The cumulative effect of these substituents is a significant increase in the acidity of the phenolic proton, making this compound considerably more acidic than phenol itself.[1][2] The electron-deficient nature of the aromatic ring also deactivates it towards electrophilic aromatic substitution reactions.[3]

Quantitative Data Summary

Table 1: Acidity of Substituted Phenols

| Compound | pKa | Reference |

| Phenol | 9.95 | [1] |

| 4-Fluorophenol | 9.89 | [4] |

| 4-(Trifluoromethyl)phenol | 8.675 | [5] |

| 3-(Trifluoromethyl)phenol | 9.08 | [4] |

| This compound | ~7.5 - 8.5 (Estimated) | N/A |

The estimated pKa is based on the additive electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents, which are expected to significantly increase the acidity compared to the individual substituted phenols.

Table 2: Physical and Stability Properties

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C7H4F4O | [6] |

| Molecular Weight | 180.10 g/mol | [6] |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Stability Data (Qualitative) | ||

| Thermal Stability | Expected to be relatively stable, but may decompose at elevated temperatures. Fluorinated compounds can have high thermal resistance.[7] | N/A |

| Photostability | Likely susceptible to photodegradation, especially in aqueous solutions and at higher pH, similar to other trifluoromethylphenols.[8] | N/A |

| Hydrolytic Stability | The trifluoromethyl group may be susceptible to hydrolysis under certain pH and temperature conditions, leading to defluorination.[9] | N/A |

| Chemical Compatibility | Avoid strong oxidizing agents.[10] | N/A |

Stability Profile

Thermal Stability

Specific thermal decomposition data for this compound is not available. However, fluorinated organic compounds often exhibit enhanced thermal stability.[7] The decomposition of a related phenol-formaldehyde polymer begins at approximately 350°C, with significant volatile products forming between 400°C and 850°C, including water, methane, hydrogen, and various phenolic fragments.[11] It is plausible that this compound would exhibit decomposition in a similar temperature range, likely yielding fluorinated and trifluoromethylated aromatic and aliphatic fragments.

Photochemical Stability

Studies on other trifluoromethylphenols indicate a susceptibility to photodegradation in aqueous environments. The rate of photolysis is often pH-dependent, with increased degradation observed at higher pH values.[8] For instance, the photolysis of 2-(trifluoromethyl)phenol is significantly faster at pH 10 than at pH 7 or 5.[8] The degradation pathways can be complex, potentially involving defluorination and the formation of various photoproducts.

Hydrolytic Stability

The trifluoromethyl group on the aromatic ring can be susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of a carboxylic acid group and the release of fluoride ions.[9] For 4-(trifluoromethyl)phenol, spontaneous hydrolysis to a quinone methide intermediate has been observed at physiological pH.[9] The rate of hydrolysis is expected to be influenced by pH and temperature.

Experimental Protocols

Determination of pKa (Spectrophotometric Method)

This protocol outlines a general procedure for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of the analyte.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) that is miscible with the buffer system.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A-) forms of the phenol. Using the absorbance data and the Beer-Lambert law, calculate the ratio of the deprotonated to protonated species ([A-]/[HA]) for each pH.

-

pKa Determination: Plot the measured pH of the solutions against the logarithm of the calculated concentration ratio (log([A-]/[HA])). The pKa is the pH at which the concentration of the acidic and basic forms are equal, and thus log([A-]/[HA]) is zero.

Thermal Stability Assessment (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating thermal stability.

TGA Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve provides information on the temperatures at which mass loss occurs, indicating decomposition or volatilization.

DSC Methodology:

-

A small amount of the sample is hermetically sealed in a DSC pan.

-

The sample is heated at a constant rate alongside an empty reference pan.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram reveals exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as melting, boiling, or decomposition.

Synthesis

A common route for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.

General Protocol for Synthesis from Aniline:

-

Diazotization: 2-Fluoro-4-(trifluoromethyl)aniline is dissolved in an acidic aqueous solution (e.g., sulfuric acid) and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

-

Hydrolysis: The cold diazonium salt solution is then carefully added to a hot aqueous solution, often containing a copper salt to facilitate the reaction, leading to the evolution of nitrogen gas and the formation of this compound.

-

Purification: The product can then be isolated and purified using standard techniques such as extraction and distillation or chromatography.[12]

Conclusion

This compound is a highly functionalized molecule with distinct reactivity and stability characteristics. Its strong electron-withdrawing substituents render it a relatively acidic phenol with a deactivated aromatic ring. While specific quantitative data on its stability is limited, it is anticipated to be susceptible to thermal decomposition at elevated temperatures and to undergo photochemical and hydrolytic degradation under certain conditions. The experimental protocols provided herein offer a framework for the systematic evaluation of its properties. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling its safe and effective use in various applications.

References

- 1. quora.com [quora.com]

- 2. byjus.com [byjus.com]

- 3. brainkart.com [brainkart.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 6. fishersci.ie [fishersci.ie]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(Trifluoromethyl)phenol 97 402-45-9 [sigmaaldrich.com]

- 10. 5-Fluoro-2-(trifluoromethyl)phenol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Fluoro-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. This document collates available data, outlines detailed experimental protocols for property determination, and discusses the significance of its structural features in the context of drug design and development.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Data Summary

| Property | Value | Type | Source |

| Molecular Weight | 180.10 g/mol | - | - |

| pKa | 7.31 ± 0.18 | Experimental | [1] |

| Melting Point | Not Experimentally Determined | - | - |

| Boiling Point | Not Experimentally Determined | - | - |

| logP | 2.550 | Calculated (Crippen Method) | [2] |

| Water Solubility | log10WS = -2.45 | Calculated (Crippen Method) | [2] |

Significance in Drug Design and Development

The unique combination of a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts specific properties to this compound that are highly relevant in drug design.

The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to enhance several key properties of drug candidates.[3] Its strong electron-withdrawing nature can significantly influence the acidity of the phenolic hydroxyl group, affecting its ionization state at physiological pH.[4] Furthermore, the C-F bond is exceptionally strong, which often leads to increased metabolic stability of the molecule.[5] The lipophilicity of a compound, a critical factor for membrane permeability, is also increased by the presence of a trifluoromethyl group.[3]

Fluorinated compounds, in general, often exhibit enhanced potency and environmental stability, making them valuable in the development of pharmaceuticals and agrochemicals.[4] The incorporation of 2-(Trifluoromethyl)phenol and its derivatives into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[4]

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is limited, the following are detailed, generalized protocols for the determination of its core physicochemical properties, applicable to phenolic and aromatic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature, while impurities tend to lower and broaden the melting range.[2][6]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.[6][7]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point to ensure accuracy.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[6]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key indicator of the volatility of a substance.[8]

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

pKa Determination (Spectrophotometric Method)

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the phenolic compound in a suitable solvent (e.g., an acetonitrile-water mixture) is also prepared.[1]

-

Spectrometric Measurement: The electronic absorption spectra of the phenolic compound are recorded at various pH values across a suitable wavelength range (e.g., 200-500 nm).[1]

-

Data Analysis: The absorbance data at a specific wavelength where the protonated and deprotonated forms of the phenol have different absorbances are plotted against pH. The resulting titration curve will be sigmoidal, and the pKa corresponds to the pH at the inflection point of this curve.[1]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.[10]

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[10]

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[11]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[11] This concentration represents the aqueous solubility of the compound at that temperature.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, general methods for the synthesis of related trifluoromethyl-substituted phenols can be informative. One common approach involves the diazotization of a corresponding aniline followed by hydrolysis. For instance, the synthesis of 2,4-bis(trifluoromethyl)phenol involves the diazotization of 2,4-bis(trifluoromethyl)aniline with sodium nitrite in sulfuric acid, followed by boiling to hydrolyze the diazonium salt.[12] A similar strategy could potentially be applied starting from 2-fluoro-4-(trifluoromethyl)aniline. Another patented method for preparing trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis.[13]

The reactivity of the aromatic ring in this compound is influenced by the electronic properties of both the fluorine and trifluoromethyl substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution, while the fluorine atom is a deactivating but ortho-, para-directing group. The interplay of these effects will govern the regioselectivity of further chemical transformations.

Visualized Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a compound such as this compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental data for some key properties are currently lacking, the provided methodologies offer a clear path for their determination. A thorough understanding of these physicochemical characteristics is paramount for the successful application of this compound in drug discovery and other advanced scientific fields.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Bis-trifluoromethyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 13. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

Solubility Profile of 2-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)phenol, a key intermediate in various chemical syntheses. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility trends based on its chemical structure and provides data for structurally related compounds. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

Introduction

This compound is an aromatic organic compound featuring both a fluorine atom and a trifluoromethyl group on the phenol ring. These substitutions significantly influence its physicochemical properties, including its solubility in various solvents. The trifluoromethyl group, being a strong electron-withdrawing group, increases the acidity of the phenolic proton, while the fluorine atom further modulates the electronic environment of the molecule. Understanding the solubility of this compound is critical for its application in reaction chemistry, purification processes, and formulation development.

Predicted and Comparative Solubility Data

For comparative purposes, the table below includes available data for structurally similar compounds. It is crucial to note that these values are for related molecules and should be used as an estimation, not as a direct substitute for experimental data on this compound.

| Solvent | Predicted Qualitative Solubility of this compound | Comparative Quantitative Data for Related Compounds |

| Water | Low to Sparingly Soluble | For 4-Fluoro-2-(trifluoromethyl)phenol, the calculated Log10 of water solubility is -2.45 mol/L.[1] For 2-nitro-4-(trifluoromethyl)phenol, solubility in water is noted to be relatively low.[2] |

| Methanol | Soluble | Phenolic compounds generally exhibit good solubility in alcohols.[2] |

| Ethanol | Soluble | Phenolic compounds generally exhibit good solubility in alcohols.[2] |

| Acetone | Soluble | The polar aprotic nature of acetone is expected to effectively solvate the compound. |

| Dichloromethane (DCM) | Soluble | A common solvent for many organic compounds. |

| Chloroform | Soluble | Similar to DCM, it is expected to be a good solvent. |

| Ethyl Acetate | Soluble | Expected to be a good solvent due to its moderate polarity. |

| Hexane | Sparingly Soluble | The polarity of the phenol group will likely limit solubility in nonpolar alkanes. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.[3] This method determines the equilibrium or thermodynamic solubility of a compound in a given solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermodynamic solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, this guide provides a framework for researchers to understand its likely solubility behavior and to determine it experimentally. The provided protocol for the shake-flask method offers a robust approach for generating reliable data. Accurate solubility information is paramount for the successful application of this compound in various scientific and industrial settings, and it is hoped that this guide will facilitate the generation and dissemination of this important data.

References

A Cornerstone of Fluorine Chemistry: The Discovery and Historical Development of Trifluoromethylphenols

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and evolving applications of trifluoromethylphenols, from their initial discovery to their establishment as crucial intermediates in modern chemistry.

The introduction of the trifluoromethyl group has been a transformative strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. Among the earliest organofluorine compounds to demonstrate significant potential were the trifluoromethylphenols. This technical guide provides a comprehensive historical overview of their discovery, detailing the seminal synthetic methodologies, key physicochemical data, and the evolution of their applications.

Early Synthesis: From Laboratory Curiosity to Practical Precursors

The first detailed synthesis of a trifluoromethylphenol is credited to Reuben G. Jones in his 1947 publication, "Ortho and para substituted derivatives of benzotrifluoride".[1] This work laid the foundation for the preparation of p-trifluoromethylphenol through a multi-step process. The synthesis began with the chlorination of p-cresol to yield p-(trichloromethyl)phenol, which was then subjected to fluorination using antimony pentafluoride. Although a landmark achievement, this method was primarily suited for laboratory-scale synthesis.[1]

Decades later, in 1977, a more convenient and improved method for the synthesis of p-trifluoromethylphenol was reported by Lavagnino and his colleagues. This procedure, which was considered the best-published method at the time, involved the diazotization of p-aminobenzotrifluoride followed by hydrolysis.

Subsequent advancements in synthetic chemistry led to the development of more efficient and scalable methods for producing trifluoromethylphenols. A notable example is the process involving the reaction of a trifluoromethylhalobenzene with sodium benzylate, followed by hydrogenolysis to yield the desired trifluoromethylphenol. This approach offered a more direct and commercially viable route to these important intermediates.

Key Synthetic Protocols: A Historical Perspective

To provide a practical understanding of the historical evolution of trifluoromethylphenol synthesis, the detailed experimental protocols from two key publications are outlined below.

Table 1: Physicochemical and Yield Data for Historical Syntheses of p-Trifluoromethylphenol

| Method | Reported Yield | Melting Point (°C) | Boiling Point (°C) | Reference |

| Jones (1947) | Data not readily available in abstract | 45-46 | 178-179 | Jones, 1947 |

| Lavagnino et al. (1977) | 70-75% | 46-47 | Not specified | Lavagnino et al., 1977 |

Detailed Experimental Protocol: Synthesis of p-Trifluoromethylphenol (Jones, 1947)

Step 1: Preparation of p-(Trichloromethyl)phenol from p-Cresol

-

p-Cresol is dissolved in an appropriate solvent (e.g., carbon tetrachloride).

-

The solution is subjected to exhaustive chlorination, typically using chlorine gas under UV irradiation, to convert the methyl group to a trichloromethyl group.

-

The solvent is removed, and the crude p-(trichloromethyl)phenol is purified, for example, by distillation or crystallization.

Step 2: Fluorination of p-(Trichloromethyl)phenol

-

The purified p-(trichloromethyl)phenol is reacted with a fluorinating agent, such as antimony pentafluoride (SbF₅).

-

The reaction is typically carried out in a suitable apparatus that can withstand the corrosive nature of the reagents.

-

The resulting p-trifluoromethylphenol is isolated from the reaction mixture and purified by distillation.

Note: This protocol is a generalized representation based on the available information. The original 1947 paper by Reuben G. Jones should be consulted for precise experimental details.

Detailed Experimental Protocol: A Convenient Synthesis of p-(Trifluoromethyl)phenol (Lavagnino et al., 1977)

-

Diazotization of p-Aminobenzotrifluoride:

-

p-Aminobenzotrifluoride is dissolved in a mixture of sulfuric acid and water.

-

The solution is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

The cold diazonium salt solution is added to a boiling aqueous solution of copper sulfate.

-

The mixture is heated to effect hydrolysis of the diazonium group to a hydroxyl group.

-

The resulting p-trifluoromethylphenol is isolated from the reaction mixture, for example, by steam distillation, and subsequently purified.

-

Note: This protocol is a generalized representation. For specific quantities and detailed reaction conditions, the original 1977 publication by Lavagnino et al. should be referenced.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these historical synthetic methods, the following diagrams are provided.

Early Applications and Biological Significance

The unique electronic properties conferred by the trifluoromethyl group, particularly its strong electron-withdrawing nature, quickly made trifluoromethylphenols attractive targets for research in medicinal and agricultural chemistry. While detailed early studies on specific signaling pathways are not extensively documented in the initial literature, the primary interest in these compounds stemmed from their potential to modulate the biological activity of parent molecules.

Early applications of trifluoromethylphenols were primarily as intermediates in the synthesis of more complex molecules. For instance, they served as key building blocks for certain herbicides and pharmaceuticals. The introduction of a trifluoromethylphenol moiety into a drug candidate was explored as a strategy to enhance properties such as metabolic stability and lipophilicity, which are critical for improving pharmacokinetic profiles.

For example, 4-fluoro-3-trifluoromethylphenol is a known intermediate in the synthesis of herbicides like N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide.[2] This highlights the early recognition of the industrial value of these compounds in the agrochemical sector.

While the initial discovery of trifluoromethylphenols may have been driven by academic curiosity, their utility as versatile chemical building blocks has solidified their importance in the ongoing development of new technologies and therapeutic agents. The foundational synthetic work of pioneers like Reuben G. Jones paved the way for the widespread use of these fluorinated compounds in modern science.

References

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

Methodological & Application

The Role of 2-Fluoro-4-(trifluoromethyl)phenol in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. The 2-fluoro-4-(trifluoromethyl)phenol scaffold, in particular, presents a unique combination of electronic and steric properties that make it a highly valuable building block in the design of targeted therapeutics. The presence of the trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity, while the ortho-fluoro substituent can modulate pKa and conformational preferences, further refining a molecule's interaction with its biological target.

This document provides detailed application notes on the use of this compound and its derivatives in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. As a prime example, we will explore the synthesis and mechanism of action of Trametinib, a potent MEK inhibitor used in cancer therapy, which features a structurally analogous 2-fluoro-4-iodophenylamino core. The principles and protocols discussed are directly applicable to the utilization of the this compound scaffold in drug discovery programs.

Key Applications in Medicinal Chemistry

The 2-fluoro-4-(trifluoromethyl)phenyl moiety is particularly well-suited for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The unique electronic properties of this scaffold allow it to form key interactions within the ATP-binding pocket of various kinases.

Case Study: Trametinib (Mekinist®) - A MEK Inhibitor

While not directly synthesized from this compound, the MEK1/2 inhibitor Trametinib serves as an excellent illustrative example. It contains a 2-fluoro-4-iodophenylamino group, which is structurally and electronically similar to the 2-fluoro-4-(trifluoromethyl)phenoxy moiety. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2]

Mechanism of Action: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][3] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Trametinib binds to an allosteric pocket on MEK1 and MEK2, preventing their activation by RAF kinases and subsequently inhibiting the phosphorylation of ERK1 and ERK2.[1][2] This blockade of downstream signaling leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Biological Activity of Trametinib

The following tables summarize the in vitro inhibitory activity of Trametinib against MEK1/2 and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Trametinib

| Kinase Target | IC₅₀ (nM) | Reference |

| MEK1 | 0.92 | [4] |

| MEK2 | 1.8 | [4] |

Table 2: Anti-proliferative Activity of Trametinib in Cancer Cell Lines

| Cell Line | Cancer Type | BRAF/KRAS Status | IC₅₀ (nM) | Reference |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [4] |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [4] |

| A375 | Melanoma | BRAF V600E | 1.0 - 2.5 | [5] |

| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 | [4] |

| SW620 | Colorectal Cancer | KRAS G12V | 174 | [4] |

| MCF-7 | Breast Cancer | Wild-Type | >1000 | [6] |

| T47D | Breast Cancer | Wild-Type | >1000 | [6] |

| SKBr3 | Breast Cancer | Wild-Type | >1000 | [6] |

| MDA-MB-231 | Breast Cancer | BRAF G464V | 10-100 | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations relevant to the utilization of this compound in the synthesis of kinase inhibitors.

Protocol 1: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of a generic aryl ether from this compound, a common first step in incorporating this moiety into a larger molecule.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.

Protocol 2: Synthesis of a Trametinib Analog Intermediate from 2-Fluoro-4-(trifluoromethyl)aniline

This protocol outlines the synthesis of a key urea intermediate, adapting the known synthesis of a Trametinib precursor to use 2-fluoro-4-(trifluoromethyl)aniline.

Materials:

-

2-Fluoro-4-(trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine (TEA)

-

Cyclopropylamine

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 2-fluoro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the aniline solution at 0 °C via a dropping funnel over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and add cyclopropylamine (1.1 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(2-fluoro-4-(trifluoromethyl)phenyl)-N'-cyclopropylurea can be purified by recrystallization or flash column chromatography.

Visualizations

MAPK/ERK Signaling Pathway and Inhibition by a MEK Inhibitor

Caption: MAPK/ERK signaling pathway and the point of inhibition by Trametinib.

General Experimental Workflow for Kinase Inhibitor Synthesis

Caption: A generalized workflow for the synthesis of a kinase inhibitor.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. researchgate.net [researchgate.net]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)phenol as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenol is a key fluorinated building block in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences the physicochemical properties of the resulting molecules. These substitutions can enhance metabolic stability, increase lipophilicity, and improve the binding affinity to biological targets, ultimately leading to agrochemicals with enhanced potency and efficacy.[1][2] This document provides an overview of the applications of this compound in agrochemical synthesis, detailed experimental protocols for the preparation of key intermediates and representative active ingredients, and a summary of their biological activities.

Applications in Agrochemical Synthesis

The unique electronic properties of this compound make it a valuable synthon for introducing the 2-fluoro-4-(trifluoromethyl)phenoxy moiety into a range of agrochemical scaffolds. This structural motif is found in several classes of pesticides, where it contributes to their biological activity.

-

Insecticides: This building block is a precursor to benzoylurea insecticides, such as flufenoxuron. These compounds act as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[3][4][5][6][7][8]

-

Herbicides: The 2-fluoro-4-(trifluoromethyl)phenoxy group is incorporated into herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors. These herbicides disrupt the chlorophyll and heme biosynthesis pathways in plants, leading to rapid cell death.[9][10][11]

-

Fungicides: Derivatives of this compound are utilized in the synthesis of fungicides, including certain triazole and strobilurin analogues. The trifluoromethyl group often enhances the fungicidal potency of these compounds.[1]

Data Presentation

The following tables summarize the biological activity of representative agrochemicals synthesized from or structurally related to this compound.

Table 1: Insecticidal Activity of Flufenoxuron [4]

| Organism | Test Type | Value |

| Rat | Acute Oral LD₅₀ | >5000 mg/kg |

| Rat | Acute Dermal LD₅₀ | >2000 mg/kg |

| Wild Duck | Acute Oral LD₅₀ | >2000 mg/kg |

| Rainbow Trout | 96h LC₅₀ | >100 mg/L |

| Bluegill Sunfish | 96h LC₅₀ | >100 mg/L |

| Honeybee | Contact LD₅₀ | >100 µ g/bee |

Experimental Protocols

The following protocols describe the synthesis of a key intermediate for benzoylurea insecticides and a general method for the synthesis of PPO-inhibiting herbicides.

Protocol 1: Synthesis of 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline (Flufenoxuron Intermediate)[4][6][7]

This protocol outlines the multi-step synthesis of a key aniline intermediate used in the production of flufenoxuron.

Step 1: Acylation of 3-Fluoro-4-aminophenol

-

In a reaction vessel, dissolve 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add one equivalent of acetic anhydride to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-acetamidophenol.

Step 2: Condensation with 3,4-Dichlorobenzotrifluoride

-

In a dry reaction flask under an inert atmosphere, combine 3-fluoro-4-acetamidophenol, a slight excess of 3,4-dichlorobenzotrifluoride, and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a base, such as potassium carbonate or sodium hydride, to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-